molecular formula C9H15BrO3 B13325088 4-(Bromomethyl)-4-(oxetan-3-yloxy)oxane

4-(Bromomethyl)-4-(oxetan-3-yloxy)oxane

Katalognummer: B13325088
Molekulargewicht: 251.12 g/mol
InChI-Schlüssel: HGHPKOOYZMUYHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-4-(oxetan-3-yloxy)oxane is an organic compound that features both a bromomethyl group and an oxetane ring. Compounds containing oxetane rings are of significant interest in medicinal chemistry due to their unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(oxetan-3-yloxy)oxane typically involves the following steps:

    Formation of the oxetane ring: This can be achieved through cyclization reactions involving epoxides and aldehydes or ketones.

    Introduction of the bromomethyl group: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The oxetane ring can be susceptible to oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted oxane derivatives can be formed.

    Oxidation Products: Oxidation of the oxetane ring can lead to the formation of carbonyl-containing compounds.

    Reduction Products: Reduction can lead to the formation of alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-4-(oxetan-3-yloxy)oxane may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development due to the unique properties of the oxetane ring.

    Industry: Use in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-4-(oxetan-3-yloxy)oxane would depend on its specific interactions with biological targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The oxetane ring can influence the compound’s stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Chloromethyl)-4-(oxetan-3-yloxy)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Hydroxymethyl)-4-(oxetan-3-yloxy)oxane: Contains a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

4-(Bromomethyl)-4-(oxetan-3-yloxy)oxane is unique due to the presence of both a bromomethyl group and an oxetane ring, which can confer distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

Molekularformel

C9H15BrO3

Molekulargewicht

251.12 g/mol

IUPAC-Name

4-(bromomethyl)-4-(oxetan-3-yloxy)oxane

InChI

InChI=1S/C9H15BrO3/c10-7-9(1-3-11-4-2-9)13-8-5-12-6-8/h8H,1-7H2

InChI-Schlüssel

HGHPKOOYZMUYHE-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1(CBr)OC2COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.